4-Bromothiophene-3-carbonyl chloride
Overview
Description
4-Bromothiophene-3-carbonyl chloride is an organic compound with the molecular formula C5H2BrClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of various organic compounds .
Mode of Action
4-Bromothiophene-3-carbonyl chloride is a reactive compound that can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, this compound can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Pharmacokinetics
It is a solid compound with a melting point of 67.5-69°C and a predicted boiling point of 251.12°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.
Result of Action
As a chemical intermediate, the results of this compound’s action are dependent on the specific reactions it is used in. In the context of Suzuki–Miyaura cross-coupling reactions, it can help form new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromothiophene-3-carbonyl chloride can be synthesized through various methods. One common approach involves the bromination of thiophene derivatives followed by acylation. For instance, starting from 3-methylthiophene, selective bromination can be achieved using N-bromosuccinimide (NBS) to yield 4-bromo-3-methylthiophene. This intermediate can then be converted to this compound using thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and acylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 4-Bromothiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are typically employed under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted thiophenes.
Coupling Products: Biaryl compounds are commonly formed in coupling reactions.
Scientific Research Applications
4-Bromothiophene-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It plays a role in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It is explored for its potential in drug development due to its ability to form diverse chemical structures.
Comparison with Similar Compounds
- 4-Bromo-3-methylthiophene-2-carbonyl chloride
- 2-Bromo-3-thiophenecarboxylic acid
Uniqueness: 4-Bromothiophene-3-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its combination of bromine and carbonyl chloride functionalities makes it particularly useful in coupling and substitution reactions .
Properties
IUPAC Name |
4-bromothiophene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-4-2-9-1-3(4)5(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEMKVHFZZHQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345589 | |
Record name | 4-bromothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72899-51-5 | |
Record name | 4-bromothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72899-51-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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